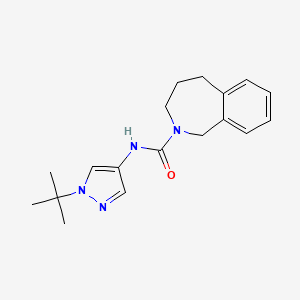![molecular formula C17H19N3O3 B7439726 2-[(3R,4S)-4-hydroxy-1-(5-phenyl-1H-pyrrole-3-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B7439726.png)
2-[(3R,4S)-4-hydroxy-1-(5-phenyl-1H-pyrrole-3-carbonyl)pyrrolidin-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3R,4S)-4-hydroxy-1-(5-phenyl-1H-pyrrole-3-carbonyl)pyrrolidin-3-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as HPPH and is a derivative of the natural product, haematoporphyrin.
Mécanisme D'action
The mechanism of action of HPPH involves the activation of the photosensitizer by light of a specific wavelength. Once activated, HPPH generates ROS that can cause damage to cancer cells, leading to their death. HPPH has been shown to have a high affinity for cancer cells, making it an ideal candidate for PDT.
Biochemical and Physiological Effects:
HPPH has been shown to have a low toxicity profile and is well-tolerated by patients. However, like all PDT treatments, HPPH can cause some side effects, such as skin sensitivity to light and mild pain at the treatment site.
Avantages Et Limitations Des Expériences En Laboratoire
HPPH has several advantages over other photosensitizers used in PDT. It has a high affinity for cancer cells, is well-tolerated by patients, and has a low toxicity profile. However, HPPH is not without its limitations. It requires a specific wavelength of light for activation, which can limit its use in certain types of cancers. Additionally, the synthesis of HPPH is complex and can be expensive.
Orientations Futures
There are several future directions for research on HPPH. One area of interest is the development of new methods for synthesizing HPPH that are more efficient and cost-effective. Additionally, researchers are exploring the use of HPPH in combination with other therapies, such as chemotherapy and radiotherapy, to enhance its effectiveness. Finally, there is ongoing research into the use of HPPH in treating other types of cancers, such as pancreatic and ovarian cancers.
Conclusion:
In conclusion, 2-[(3R,4S)-4-hydroxy-1-(5-phenyl-1H-pyrrole-3-carbonyl)pyrrolidin-3-yl]acetamide, or HPPH, is a promising compound for the treatment of various cancers through photodynamic therapy. Its high affinity for cancer cells, low toxicity profile, and well-tolerated nature make it an ideal candidate for clinical use. Ongoing research into the synthesis, combination therapies, and new applications of HPPH will continue to advance the field of cancer treatment.
Méthodes De Synthèse
The synthesis of HPPH involves a multi-step process that begins with the reaction of haematoporphyrin with an acetic anhydride and then with a chiral amine. The resulting product is then purified through a series of chromatography steps to obtain pure HPPH.
Applications De Recherche Scientifique
HPPH has been extensively studied for its potential applications in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that utilizes a photosensitizer, such as HPPH, to generate reactive oxygen species (ROS) that can selectively kill cancer cells. HPPH has been shown to be effective in treating a variety of cancers, including head and neck, lung, and prostate cancers.
Propriétés
IUPAC Name |
2-[(3R,4S)-4-hydroxy-1-(5-phenyl-1H-pyrrole-3-carbonyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c18-16(22)7-13-9-20(10-15(13)21)17(23)12-6-14(19-8-12)11-4-2-1-3-5-11/h1-6,8,13,15,19,21H,7,9-10H2,(H2,18,22)/t13-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFAEJQYSJPLV-UKRRQHHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CNC(=C2)C3=CC=CC=C3)O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)C2=CNC(=C2)C3=CC=CC=C3)O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3R,4S)-4-hydroxy-1-(5-phenyl-1H-pyrrole-3-carbonyl)pyrrolidin-3-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7439643.png)
![6-methyl-2-(methylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7439648.png)

![(3S,4R)-1-[(5-chloro-4-fluoro-2-hydroxyphenyl)methyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7439662.png)

![2-(6-fluoro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7439670.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-2-imidazol-1-yl-5-methylbenzamide](/img/structure/B7439682.png)
![N-[(1R,2R)-4-[(4-chloropyrazol-1-yl)methyl]-2-hydroxycyclopentyl]-2-(3,5-diethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B7439684.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-2-[(3-methoxyphenyl)methoxy]acetamide](/img/structure/B7439688.png)
![N-[(1R,2R)-2-hydroxy-4-(imidazol-1-ylmethyl)cyclopentyl]-1-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B7439696.png)
![5-benzyl-N-[(1R,2R)-2-hydroxy-4-(imidazol-1-ylmethyl)cyclopentyl]-1,3-oxazole-2-carboxamide](/img/structure/B7439699.png)
![5-(3-chlorophenyl)-N-[(1R,2R)-2-hydroxy-4-(imidazol-1-ylmethyl)cyclopentyl]-1H-pyrazole-4-carboxamide](/img/structure/B7439704.png)
![N-[(1R,2R)-2-hydroxy-4-(imidazol-1-ylmethyl)cyclopentyl]-4-(1H-pyrazol-4-yl)benzamide](/img/structure/B7439718.png)
![2-[(3R,4S)-4-hydroxy-1-[2-[[4-(trifluoromethyl)phenyl]methoxy]acetyl]pyrrolidin-3-yl]acetamide](/img/structure/B7439730.png)